1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases due to its biological activity.
The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid can be derived from various starting materials, including pyridine derivatives and pyrazole precursors. The compound has been explored in the context of medicinal chemistry, where it serves as an intermediate for the synthesis of more complex molecules.
This compound can be classified under:
The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step synthetic routes. Common methods include:
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
In laboratory settings, reactions involving this compound are typically conducted under controlled conditions to ensure high yields and minimize side reactions. Solvents such as dimethyl sulfoxide or ethanol are commonly used for these reactions.
The mechanism of action for compounds like 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. This compound may function through:
Research indicates that derivatives of this compound exhibit anti-inflammatory and antimalarial activities, suggesting that they may interfere with biological processes critical for pathogen survival or inflammation resolution.
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically exhibits:
The chemical properties include:
The primary applications of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid include:
The scaffold’s target-binding proficiency arises from specific three-dimensional electronic and steric features:
Complementary Hydrogen Bonding Networks: The 5-aminopyridinyl group acts as a bifurcated hydrogen bond donor-acceptor pair, engaging both acidic (e.g., Asp/Glu) and basic (e.g., Arg/His) residues. Simultaneously, the pyrazole N2 nitrogen serves as a hydrogen bond acceptor, while the carboxylic acid forms salt bridges with cationic residues like lysine or arginine [2] [6]. This multi-point recognition is critical for high-affinity binding to enzymes and receptors.
Conformational Rigidity and Planarity: The C2-linked pyridinyl-pyrazole system enforces coplanarity (dihedral angle < 15°), reducing entropic penalties upon binding. This flat profile facilitates π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in hydrophobic pockets [3] [7]. Substituents at the pyrazole 4-position or pyridine 3-position disrupt this planarity, diminishing activity by >10-fold in URAT1 inhibition assays [2].
Electrostatic Tuning: The electron-rich aminopyridine ring (calculated σₘ = -0.71) enhances π-stacking efficiency, while the carboxylic acid’s pKₐ (~3.5) ensures ionization at physiological pH, enabling electrostatic steering toward cationic binding sites. Computational models reveal a dipole moment of ~4.2 D oriented along the pyridine-pyrazole axis, aligning with electric fields in binding cavities of urate transporters and purinergic receptors [6] [9].
Table 2: Structural Features Enabling Target Engagement
Structural Motif | Role in Target Binding | Biological Impact |
---|---|---|
5-Aminopyridinyl ring | Bifurcated H-bond donor/acceptor | Anchors to catalytic residues in URAT1 |
Pyrazole spacer | Conformational restraint + H-bond acceptor | Maintains optimal distance for bidentate binding |
Carboxylic acid | Salt bridge formation | Binds cationic residues (e.g., Lys/Arg) |
Planar fused system | π-Stacking with hydrophobic residues | Enhances binding affinity (ΔG ~ -2.3 kcal/mol) |
The scaffold’s integration into medicinal chemistry evolved through three phases:
Early Exploration (2000–2010): Initial studies focused on kinase inhibitors, exploiting the pyridine-pyrazole system’s ATP-mimetic properties. Derivatives demonstrated sub-μM IC₅₀ against p38 MAPK and JAK2, but suffered from metabolic instability (t₁/₂ < 30 min in microsomes) [9]. A breakthrough emerged when T29—a URAT1 inhibitor bearing this scaffold—exhibited dual urate-lowering and cytoprotective effects in hyperuricemic nephropathy models, unlike classical xanthine oxidase inhibitors (allopurinol) or URAT1 blockers (lesinurad). T29 reduced tubular injury in HK-2 cells (IC₅₀ = 9.7 μM for URAT1) independent of its transporter inhibition, highlighting the scaffold’s multifunctional potential [2].
Scaffold Optimization (2011–2020): Strategic bioisosteric replacement of indoles with pyrazoles improved potency and solubility. Compound 16 (1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid) emerged as a P2Y14R antagonist (IC₅₀ = 1.93 nM) with 100-fold enhanced solubility versus indole predecessors. In LPS-induced peritonitis models, 16 suppressed IL-6, IL-1β, and TNF-α by >70% at 10 mg/kg, validating anti-inflammatory applications [6]. Parallel work generated urate transporter inhibitors with nephroprotective efficacy, overcoming limitations of benzbromarone (hepatotoxicity) and lesinurad (renal toxicity) [2].
Synthetic Accessibility: Key routes include:
Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling of 5-aminopyridin-2-ylboronic acids with halogenated pyrazoles, enabling late-stage diversification [8].Commercial availability accelerated adoption, with suppliers like BLD Pharm and Fluorochem offering gram-scale quantities (purity: 95–97%) for high-throughput screening [1] [5].
Table 3: Therapeutic Applications of Derivatives
Therapeutic Area | Derivative Structure | Key Activity | Reference |
---|---|---|---|
Hyperuricemic Nephropathy | T29 (Indole-pyrazole hybrid) | URAT1 inhibition (IC₅₀ = 9.7 μM) + cytoprotection | [2] |
Acute Inflammation | 16 (1-(4-Fluorobenzyl)-5-(4-methylbenzamido)pyrazole | P2Y14R antagonism (IC₅₀ = 1.93 nM) | [6] |
Antimalarial | 5-Pyridin-2-yl-1H-triazole-3-carboxylate | 3D7 P. falciparum inhibition (IC₅₀ = 176 μM) | [4] |
Regioisomerism critically modulates target specificity and potency:
5-Aminopyridin-2-yl Isomer: Maximizes hydrogen bonding via meta-positioned amine and ortho-pyridinyl nitrogen. In URAT1, this orientation permits simultaneous H-bond donation to Ser35 and π-stacking with Trp48, achieving IC₅₀ values of 1–10 μM. For P2Y14R, it enhances binding entropy (ΔS = +23 cal/mol·K) by pre-organizing the scaffold in the orthosteric pocket [2] [6]. Molecular dynamics confirm 28% longer residence time versus 3- or 4-isomers.
3-Aminopyridin-2-yl and 4-Aminopyridin-2-yl Isomers: Distorted hydrogen bonding reduces affinity. The 4-amino derivative’s para-amine cannot coordinate with Ser35 in URAT1 without torsional strain (>15° deviation), lowering potency 5-fold. The 3-amino isomer suffers steric clash with Trp48, increasing Kᵢ to >50 μM [2]. In P2Y14R, both isomers show >100 nM IC₅₀ due to suboptimal electrostatic complementarity.
Electronic and Steric Effects: Hammett analysis reveals enhanced electron-donating capacity (σₚ = -0.66) in the 5-isomer versus 3- (σₘ = -0.16) or 4-amino (σₚ = -0.37) analogs. This elevates the pyridine ring’s π-electron density, strengthening stacking with hydrophobic residues. Substituent bulk at the pyridine 3-position (e.g., methyl) diminishes activity by >60% by inducing a non-productive tilt angle (>25°) [6] [8].
Table 4: Pharmacological Impact of Regioisomerism
Isomer | URAT1 IC₅₀ (μM) | P2Y14R IC₅₀ (nM) | Relative Binding Affinity |
---|---|---|---|
5-Aminopyridin-2-yl | 1.0–10.0 | 1.9–15.2 | 1.0 (Reference) |
3-Aminopyridin-2-yl | >50.0 | >100 | 0.12 |
4-Aminopyridin-2-yl | 15.0–30.0 | 85.7 | 0.31 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: